![molecular formula C18H18FN3O3 B2459981 5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941898-28-8](/img/structure/B2459981.png)
5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group, a fluorobenzyl group, and a dimethylpyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy group: This can be achieved through nucleophilic substitution reactions using ethyl halides.
Attachment of the fluorobenzyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluorobenzyl moiety.
Methylation: The final step involves the methylation of the pyrido[2,3-d]pyrimidine core using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethyl halides for nucleophilic substitution; palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms and pyridine rings, similar to the fluorobenzyl group in the target compound.
Uniqueness
5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-ethoxy-3-[(2-fluorophenyl)methyl]-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPASGFXDPLEFAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327366 | |
Record name | 5-ethoxy-3-[(2-fluorophenyl)methyl]-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
941898-28-8 | |
Record name | 5-ethoxy-3-[(2-fluorophenyl)methyl]-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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